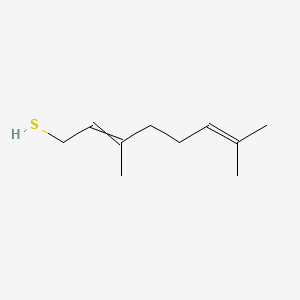

2,6-Octadiene-1-thiol, 3,7-dimethyl-

Descripción general

Descripción

2,6-Octadiene-1-thiol, 3,7-dimethyl- is an organic compound with a distinct sulfur-containing functional group. It is a thiol, which means it contains a sulfhydryl (-SH) group. This compound is known for its strong odor and is often used in flavor and fragrance industries due to its unique scent profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl- typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The process generally includes the following steps:

Oxidation: Geraniol or nerol is oxidized to form the corresponding aldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction to form the desired diene structure.

Thiol Addition: The final step involves the addition of a thiol group to the diene structure under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2,6-Octadiene-1-thiol, 3,7-dimethyl- may involve large-scale oxidation and Wittig reactions, followed by thiol addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Octadiene-1-thiol, 3,7-dimethyl- undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Alcohols: Formed through reduction of the diene structure.

Thioethers: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Toxicological Studies

Recent studies have assessed the safety profile of 2,6-octadiene-1-thiol, 3,7-dimethyl-. Key findings include:

- Genotoxicity : Evaluated using the Ames test on Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538). The compound did not exhibit mutagenic properties at concentrations up to 10,000 µg/plate .

- Repeated Dose Toxicity : The exposure levels were assessed against the threshold of toxicological concern (TTC). Results indicated that exposure was below the TTC for repeated dose toxicity (0.03 mg/kg/day) .

- Skin Sensitization : The dermal sensitization threshold (DST) for reactive materials was also evaluated. The exposure was below the DST of 64 µg/cm² .

- Environmental Safety : Thiogeraniol is not persistent or bioaccumulative in the environment .

Fragrance Industry

Thiogeraniol is utilized in the fragrance industry due to its unique odor profile. It contributes to the scent formulations of perfumes and personal care products. Its mercaptan-like smell can enhance the complexity of fragrance compositions.

Agricultural Applications

The compound has potential applications in agriculture as a natural insect repellent or attractant. Its effectiveness in pest management strategies is under investigation, particularly in formulations that target specific pests without harming beneficial insects.

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety of thiogeraniol in consumer products. This study involved multiple tests to determine acute toxicity, skin irritation potential, and reproductive toxicity. The results demonstrated that thiogeraniol is safe for use within established exposure limits .

Case Study 2: Environmental Impact Study

An environmental impact study assessed the degradation and bioaccumulation potential of thiogeraniol in aquatic ecosystems. Findings indicated that thiogeraniol does not persist in the environment and poses minimal risk to aquatic life due to its rapid biodegradation .

Summary Table of Findings

| Property/Assessment | Result |

|---|---|

| Genotoxicity | Not mutagenic in Ames test |

| Repeated Dose Toxicity | Below TTC (0.03 mg/kg/day) |

| Skin Sensitization | Below DST (64 µg/cm²) |

| Environmental Persistence | Not persistent or bioaccumulative |

Mecanismo De Acción

The mechanism of action of 2,6-Octadiene-1-thiol, 3,7-dimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Geraniol: An alcohol with a similar diene structure but lacks the thiol group.

Nerol: An isomer of geraniol with a similar structure.

Linalool: Another alcohol with a similar scent profile but different functional groups.

Uniqueness

2,6-Octadiene-1-thiol, 3,7-dimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.

Propiedades

Fórmula molecular |

C10H18S |

|---|---|

Peso molecular |

170.32 g/mol |

Nombre IUPAC |

3,7-dimethylocta-2,6-diene-1-thiol |

InChI |

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3 |

Clave InChI |

FACAUSJJVBMWLV-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCCC(=CCS)C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.